N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide
Description
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(methylthio)benzamide is a benzamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl moiety at position 3. The ethyl linker connects the pyrazole to a benzamide group with a methylthio (-SMe) substituent at the ortho position of the benzene ring. The methylthio group may enhance lipophilicity and influence metabolic stability compared to other substituents like methoxy or nitro groups .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-25-19-5-3-2-4-16(19)20(24)21-9-10-23-18(14-6-7-14)12-17(22-23)15-8-11-26-13-15/h2-5,8,11-14H,6-7,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTPXLCVLBFJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzamide Derivatives
2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide linked via an ethyl group to a 3,4-dimethoxyphenyl ring.
- Key Differences :
- Lacks the pyrazole-thiophene moiety present in the target compound.
- Methoxy (-OMe) groups at the 3,4 positions of the phenyl ring instead of methylthio (-SMe).
- Properties :
- Functional Implications : Methoxy groups may reduce metabolic stability compared to methylthio due to susceptibility to demethylation.
2.1.2. N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : Benzamide with 2,4-difluoro substitution linked to a 5-chlorothiazole ring.
- Key Differences :
- Thiazole replaces the pyrazole-thiophene system.
- Fluorine atoms enhance electronegativity and bioavailability.
- Functional Implications :
2.1.3. (S)-N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (Compound 191)
- Structure : Complex acetamide derivative with pyrazole (cyclopropyl and trifluoromethyl substituents), indazole, and difluorophenyl groups.
- Key Differences :
- Acetamide linker instead of benzamide.
- Trifluoromethyl (-CF₃) on pyrazole enhances electron-withdrawing effects vs. thiophene in the target compound.
Comparative Analysis of Structural and Functional Properties
Table 1: Structural and Functional Comparison
Key Observations :
- Electronic Effects : Thiophene (target compound) vs. thiazole () alters π-π stacking and hydrogen-bonding capabilities. Thiophene’s sulfur may enhance aromatic interactions in hydrophobic pockets.
- Metabolic Stability : Methylthio (-SMe) in the target compound is less prone to oxidative metabolism than methoxy (-OMe) in Rip-B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
